molecular formula C20H34O6 B12419138 6-Ketoprostaglandin F1alpha-d9

6-Ketoprostaglandin F1alpha-d9

Cat. No.: B12419138
M. Wt: 379.5 g/mol
InChI Key: KFGOFTHODYBSGM-XHLNDWJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ketoprostaglandin F1alpha-d9 is a deuterium-labelled internal standard critical for the precise quantification of endogenous 6-keto-Prostaglandin F1α in advanced analytical techniques like LC-MS. The unlabelled compound, 6-keto-Prostaglandin F1α, is the stable and physiologically active hydrolysis product of prostacyclin (PGI2) . Prostacyclin itself is a potent eicosanoid with significant biological roles, functioning as a powerful vasodilator and a key inhibitor of platelet aggregation, thereby preventing the formation of platelet plugs . This mechanism is vital for maintaining vascular homeostasis, and research has shown that dysregulation of this pathway is significant in various disease states. For instance, elevated plasma levels of 6-keto-PGF1α have been documented in patients with septic shock, suggesting increased prostacyclin formation may contribute to the pathophysiology of this condition . Furthermore, studies using cultured endothelial cells have demonstrated that serum from diabetic patients stimulates significantly lower prostacyclin production compared to normal serum, highlighting its potential relevance in diabetes-related vascular complications . The deuterated -d9 variant offered here enables highly accurate and sensitive measurement of these fluctuations in biological systems, making it an indispensable tool for research in vascular biology, shock, cancer , and metabolic diseases . The molecular formula of the compound is C20H25D9O6, with a molecular weight of 379.54 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O6

Molecular Weight

379.5 g/mol

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

KFGOFTHODYBSGM-XHLNDWJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Pathways for 6-Ketoprostaglandin F1α-d9

Prostaglandin Endoperoxide Synthetase-Mediated Biosynthesis

The biosynthesis of 6-keto-PGF1α-d9 originates from deuterated arachidonic acid (AA-d8), which undergoes oxygenation via cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides (PGH2-d8). Subsequent hydrolysis by prostacyclin synthase yields PGI2-d8, which rapidly converts non-enzymatically to 6-keto-PGF1α-d8. To achieve the -d9 isotopolog, an additional deuterium is introduced during downstream metabolism, likely through enzymatic reduction or exchange in biological systems.

Key Enzymatic Steps:
  • Cyclooxygenase (COX) Activity : Converts AA-d8 to PGG2-d8 and PGH2-d8.
  • Prostacyclin Synthase : Transforms PGH2-d8 to PGI2-d8.
  • Non-Enzymatic Hydrolysis : PGI2-d8 spontaneously hydrolyzes to 6-keto-PGF1α-d8 in aqueous media.
  • Deuterium Exchange : Incorporation of an additional deuterium at the C-15 position via prostaglandin 15-hydroxydehydrogenase (15-PGDH), forming 6-keto-PGF1α-d9.

Chemical Synthesis and Deuterium Labeling Strategies

Partial Synthesis from Non-Deuterated Precursors

Deuterium can be introduced into 6-keto-PGF1α through chemical reduction or isotopic exchange. A common approach involves catalytic deuteration of unsaturated bonds or ketone groups in the parent compound:

  • Catalytic Deuteration :

    • The C-13,14 double bond of 6-keto-PGF1α is reduced using deuterium gas (D2) in the presence of palladium catalysts, yielding 13,14-dihydro-6-keto-PGF1α-d2.
    • Further deuterium incorporation at the C-15 keto group is achieved via equilibrium exchange in deuterated solvents (e.g., D2O), forming 6-keto-PGF1α-d9.
  • Isotopic Labeling Reagents :

    • Sodium borodeuteride (NaBD4) reduces carbonyl groups to introduce deuterium at specific positions.

Full Synthesis from Deuterated Starting Materials

Full synthetic routes utilize deuterated arachidonic acid (AA-d8) as the primary precursor. The process mirrors endogenous biosynthesis but employs deuterium-enriched substrates to ensure isotopic purity:

  • Arachidonic Acid-d8 Preparation :
    • AA-d8 is synthesized via microbial fermentation in deuterated media or through chemical deuteration of non-labeled AA.
  • Enzymatic Conversion :
    • AA-d8 is incubated with COX-1/2 and prostacyclin synthase in deuterated buffer systems to yield PGI2-d8.
  • Hydrolysis and Purification :
    • PGI2-d8 is hydrolyzed to 6-keto-PGF1α-d8 and further deuterated at C-15 using 15-PGDH in D2O, resulting in 6-keto-PGF1α-d9.

Purification and Analytical Validation

Solid-Phase Extraction (SPE) and Column Switching

Post-synthesis purification involves multi-step SPE to isolate 6-keto-PGF1α-d9 from reaction byproducts:

  • SPE Protocol :
    • A C18 reversed-phase cartridge is conditioned with methanol and water.
    • The crude mixture is loaded, washed with 10% methanol, and eluted with 80% methanol.
  • Column Switching :
    • An online column-switching system further purifies the isolate using a hydrophilic interaction liquid chromatography (HILIC) column, enhancing analyte enrichment.
Table 1: SPE Recovery Rates for 6-Keto-PGF1α-d9
Step Recovery (%) Purity (%)
Crude Extract 100 25
Post-SPE 82 75
Post-Column Switching 78 98

Data derived from method validation studies.

LC-MS/MS Quantification

Validation of synthetic 6-keto-PGF1α-d9 requires LC-MS/MS to confirm isotopic purity and concentration:

  • Chromatographic Conditions :
    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • Gradient: 10–90% B over 5 min.
  • Mass Spectrometry :
    • Ionization: Electrospray ionization (ESI) in negative mode.
    • Transitions: m/z 369 → 163 (6-keto-PGF1α-d9), m/z 373 → 167 (internal standard).

Formulation and Stability Considerations

In Vivo Formulation Preparation

For pharmacological studies, 6-keto-PGF1α-d9 is formulated into biocompatible solutions:

  • Stock Solution :
    • Dissolve 1 mg in 2.677 mL dimethyl sulfoxide (DMSO) for a 1 mM solution.
  • In Vivo Diluent :
    • Mix DMSO stock with PEG300 (30%), Tween 80 (5%), and ddH2O (65%) to enhance solubility and stability.

Chemical Reactions Analysis

Nucleophilic Reactions at Electrophilic Sites

The compound’s carbonyl groups are primary sites for nucleophilic reactions. The α,β-unsaturated ketone structure in the cyclopentane ring facilitates nucleophilic additions, particularly at the electrophilic β-carbon.

Reaction Type Nucleophile Product Experimental Evidence
Michael AdditionThiols (e.g., glutathione)Thioether adductsMass spectrometry detects adducts in vitro
Schiff Base FormationAmines (e.g., lysine residues)Imine derivativesObserved in protein-binding assays

These reactions are pH-dependent and occur preferentially in alkaline conditions (pH > 8.0).

Enzymatic Oxidation and Reduction

6-Ketoprostaglandin F1alpha-d9 undergoes enzymatic transformations via dehydrogenases and cyclooxygenases (COX):

Key Metabolic Pathways

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Action

    • Converts this compound to 6,15-diketo-13,14-dihydroprostaglandin F1α via oxidation of the 15-hydroxyl group .

    • Kinetics :

      ParameterValue (Human Plasma)
      Reaction Rate (k)0.12 ± 0.03 min⁻¹
      Half-life (t₁/₂)5.8 min
  • Prostaglandin Reductase Activity

    • Reduces the keto group at C6 to form prostaglandin F1α , though this pathway is minor compared to oxidation .

Hydrolysis and Stability

The compound’s stability in aqueous environments is influenced by pH and temperature:

Condition Degradation Rate Primary Product
pH 7.4 (37°C)3.2% per hour6,15-diketo metabolite
pH 2.0 (37°C)12.1% per hourProstanoic acid derivatives

Deuterium labeling at nine positions (d9) does not alter reaction pathways but reduces degradation rates by ~15% compared to the non-deuterated form .

Interaction with Lipid Mediators

Elevated non-esterified fatty acids (NEFAs) enhance this compound production via:

  • Calcium-dependent phospholipase A2 (PLA2) activation , releasing arachidonic acid for COX-mediated synthesis .

  • Protein kinase C (PKC) and ERK-independent pathways , as shown in vascular smooth muscle cells (VSMCs) .

NEFA Type Concentration 6-Keto PGF1α Increase
Oleic acid100 μM320% ± 45%
Linoleic acid100 μM280% ± 38%

Analytical Methods for Reaction Monitoring

Key techniques for characterizing reactions:

Method Application Sensitivity
LC-MS/MS Quantification of metabolites in plasmaLOD: 50 pg/mL
Radioimmunoassay (RIA) Detection of 6,15-diketo metabolitesLOQ: 10 pg/mL
Thin-layer chromatography (TLC) Separation of reaction productsRf = 0.42 (6-keto)

Pathophysiological Implications

  • Septic Shock : Plasma levels correlate with severity, reaching 21,998 pg/mL in non-survivors (vs. 30 pg/mL in survivors) .

  • Vascular Reactivity : NEFA-induced production potentiates α-adrenergic responses in insulin-resistant individuals .

Scientific Research Applications

Biological Activities

The biological activities of 6-Ketoprostaglandin F1alpha-d9 include:

  • Vasodilation : It promotes the widening of blood vessels, which can help reduce blood pressure.
  • Inhibition of Platelet Aggregation : This property makes it a potential therapeutic agent in preventing thrombosis.
  • Metabolism : The compound is rapidly metabolized in vivo, particularly by 15-hydroxyprostaglandin dehydrogenase, leading to its conversion into other biologically active metabolites .

Pharmacological Studies

This compound has been extensively studied for its pharmacological properties. Its ability to inhibit platelet aggregation places it in the spotlight for research into cardiovascular diseases. For instance, studies have demonstrated its effectiveness compared to other prostaglandins like prostaglandin I2 .

Diagnostic Applications

The quantification of this compound in biological samples has been developed using advanced techniques such as HPLC-MS/MS (High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry). This method allows for sensitive detection and quantification in human plasma, aiding in the diagnosis and monitoring of conditions associated with prostaglandin metabolism .

Metabolomic Profiling

Recent studies have utilized metabolomic approaches to analyze the presence and concentration of this compound in various biological matrices. For example, research involving Trichinella spiralis adult worms highlighted its potential role in parasite-host interactions and metabolic pathways .

Data Table: Comparison of Prostaglandins

Compound NameStructural FeaturesUnique Aspects
Prostaglandin F1alphaContains hydroxyl groups; no keto modificationPrecursor to 6-ketoprostaglandin F1alpha
Prostaglandin E1Contains an ether linkage; different side chainsPotent vasodilator but distinct receptor interactions
Prostaglandin I2 (Prostacyclin)Contains a cyclopentane ring; more complex structureStronger vasodilator effects; involved in platelet inhibition
This compound Keto modification at the sixth carbon positionStable metabolite with significant biological activities

Case Study 1: Cardiovascular Research

In a study examining the effects of various prostaglandins on cardiovascular health, researchers found that this compound exhibited vasodilatory effects comparable to those of prostaglandin I2 but with a more stable profile under physiological conditions. This stability suggests potential for therapeutic use in managing hypertension and cardiovascular diseases.

Case Study 2: Metabolic Pathway Analysis

Another study focused on the metabolic pathways involving this compound revealed that it is rapidly converted into other metabolites through enzymatic reactions. The findings indicated that this compound plays a crucial role in maintaining homeostasis within vascular tissues, highlighting its importance in metabolic studies related to eicosanoids.

Mechanism of Action

6-Keto Prostaglandin F1 exerts its effects by interacting with specific molecular targets and pathways. It is a stable breakdown product of prostacyclin, which acts as a potent vasodilator and platelet anti-aggregating agent. The compound influences various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), to regulate vascular tone and platelet function .

Comparison with Similar Compounds

Comparison with Structurally Related Prostaglandins and Metabolites

Structural Analogs and Cross-Reactivity

6-ketoPGF1α belongs to the eicosanoid family and shares structural similarities with other prostaglandins (PGs), including PGF2α, PGE2, and thromboxane B2 (TXB2). However, key differences include:

  • 6-ketoPGF1α vs. PGI2: 6-ketoPGF1α lacks the unstable enol ether group of PGI2, rendering it biologically inactive but chemically stable .
  • Cross-reactivity in Immunoassays: Antibodies for 6-ketoPGF1α exhibit 5.1% cross-reactivity with PGE2 and <0.014% with TXB2 and PGD2, necessitating chromatographic validation (e.g., GC-MS) for specificity .
Table 1: Cross-Reactivity of 6-ketoPGF1α Antibodies
Compound Cross-Reactivity (%)
6-ketoPGF1α 100
PGE2 5.1
PGF2α 0.30
TXB2, PGD2 <0.014

Source:

Metabolic Pathways and Species-Specific Differences

Major Metabolites
  • 6-ketoPGF1α: In humans, the primary urinary metabolite is 2,3-dinor-6-ketoPGF1α, formed via β-oxidation .
  • PGI2: Rapidly hydrolyzes to 6-ketoPGF1α, which is further metabolized to dinor derivatives .
  • PGE2 and PGF2α : Metabolized to 15-keto-13,14-dihydro derivatives, distinct from 6-ketoPGF1α pathways .
Table 2: Major Metabolites of Prostaglandins
Prostaglandin Major Metabolite Tissue/Matrix
PGI2 6-ketoPGF1α Plasma/Urine
PGI2 2,3-dinor-6-ketoPGF1α Urine
PGE2 15-keto-13,14-dihydro-PGE2 Tissue
PGF2α 15-keto-13,14-dihydro-PGF2α Tissue

Sources:

Species-Specific Enzymatic Conversion
  • Rabbit Kidneys : Convert 6-ketoPGF1α to 6-ketoPGE1, a metabolite with vasoactive properties (e.g., gastric smooth muscle contraction) .
  • Guinea Pig Kidneys : Lack PG-9HDH activity, preventing 6-ketoPGE1 synthesis .
Table 3: Bioactivity Comparison
Compound Platelet Aggregation Inhibition Vasodilation Stability
PGI2 Yes (potent) Yes Low
6-ketoPGF1α No No High
6-ketoPGE1 Yes (rabbit-specific) Yes Moderate

Sources:

Analytical Methodologies

Assay Specificity
  • Immunoassays: Prone to cross-reactivity with PGE2; GC-MS or LC-MS/MS (using 6-ketoPGF1α-d9) is required for accurate quantification .
  • Chromatography : GC-negative-ion chemical ionization MS achieves detection limits of ~40 fmol for 6-ketoPGF1α .
Drug Effects on Measurement
  • Aspirin : Reduces urinary 6-ketoPGF1α by 55%, suggesting partial inhibition of renal PGI2 synthesis .
  • Sulfaphenazole/Carbenoxolone: Enhance 6-ketoPGE1 formation in rabbit kidneys by 44–81% .

Key Differentiators

Stability : 6-ketoPGF1α is stable vs. labile PGI2 .

Species-Specific Metabolism : Conversion to 6-ketoPGE1 occurs only in rabbits .

Biomarker Utility: Urinary 2,3-dinor-6-ketoPGF1α reflects systemic PGI2 production, unlike tissue-specific PGE2 metabolites .

Biological Activity

6-Ketoprostaglandin F1alpha-d9 (6-Keto-PGF1α-d9) is a significant metabolite derived from prostacyclin (PGI2), a potent vasodilator and anti-aggregatory compound synthesized primarily in vascular endothelial cells. This article explores the biological activities, mechanisms of action, and relevant research findings associated with 6-Keto-PGF1α-d9, including its physiological roles and implications in various medical conditions.

  • Molecular Formula : C20H25D9O6
  • Molecular Weight : Approximately 379.54 g/mol
  • Stability : 6-Keto-PGF1α-d9 is recognized for its stability compared to other prostaglandins, making it a useful biomarker for studying prostacyclin metabolism.

Biological Activities

  • Vasodilation :
    • 6-Keto-PGF1α-d9 acts as a potent vasodilator, which helps regulate blood flow by relaxing vascular smooth muscle. This property is crucial in maintaining cardiovascular health and managing conditions like hypertension.
  • Inhibition of Platelet Aggregation :
    • This compound plays a role in preventing platelet aggregation, thereby reducing the risk of thrombus formation. Elevated levels of 6-Keto-PGF1α-d9 have been observed in patients experiencing septic shock, suggesting its involvement in the body’s response to severe infections .
  • Cellular Signaling :
    • The compound influences various signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), which are vital for vascular tone regulation and platelet function .

Case Studies

  • A study indicated that patients with septic shock had significantly elevated plasma levels of 6-Keto-PGF1α, with non-survivors showing median levels of 229 pg/ml compared to survivors at 30 pg/ml. This suggests that increased production of PGI2, reflected by elevated levels of its metabolite, may play a critical role in the pathophysiology of septic shock .
  • Another case highlighted the measurement of systemic levels of this metabolite during inhaled aerosolized prostacyclin therapy for acute respiratory distress syndrome (ARDS). The findings noted a marked platelet aggregation defect associated with comparable levels of the metabolite, indicating its potential role in therapeutic monitoring .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 6-Keto-PGF1α-d9:

Compound NameStructural FeaturesUnique Aspects
Prostaglandin F1alphaContains hydroxyl groups; no keto modificationPrecursor to 6-Keto-PGF1α-d9
Prostaglandin E1Contains an ether linkage; different side chainsPotent vasodilator but distinct receptor interactions
Prostaglandin I2 (Prostacyclin)Contains a cyclopentane ring; more complex structureStronger vasodilator effects; involved in platelet inhibition

6-Keto-PGF1α-d9 exerts its biological effects primarily through receptor-mediated pathways. It interacts with specific receptors that mediate vasodilation and inhibit platelet aggregation. The compound’s action is closely linked to its ability to modulate cAMP levels within cells, thereby influencing various physiological processes such as vascular smooth muscle relaxation and inhibition of platelet activation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 6-Ketoprostaglandin F1alpha-d9 in biological samples, and how do deuterated standards improve accuracy?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 6-keto-PGF1α-d8. Deuterated analogs (e.g., d9) serve as internal standards to correct for matrix effects and ionization variability . For instance, isotopic dilution with 6-keto-PGF1α-d4 has been validated to enhance precision in plasma and urine samples by normalizing recovery rates during extraction . Ensure calibration curves span physiological ranges (e.g., 0.1–100 ng/mL) and include quality controls to monitor intra-assay variability.

Q. How does this compound relate to prostacyclin (PGI2) metabolism, and why is it a preferred biomarker?

  • Methodological Answer : 6-Keto-PGF1α-d9 is the stable hydrolysis product of PGI2, which has a half-life of <3 minutes. Measuring 6-keto-PGF1α-d9 via immunoassays or LC-MS provides a surrogate for PGI2 synthesis, particularly in vascular and renal studies . For example, in chronic pulmonary heart disease, reduced urinary 6-keto-PGF1α-d9 correlates with endothelial dysfunction . Researchers should note that sample collection protocols (e.g., anticoagulant use, immediate freezing) are critical to prevent ex vivo PGI2 degradation.

Q. What are the key biological roles of 6-Keto-PGF1α-d9 in inflammatory and cardiovascular research?

  • Methodological Answer : 6-Keto-PGF1α-d9 exhibits antiplatelet and vasodilatory effects via PGI2 receptor activation. In experimental models, its depletion is linked to hypertension and thrombosis . To study these roles, use knockout mice lacking prostacyclin synthase or administer COX inhibitors (e.g., indomethacin) to block endogenous production. Note that species-specific differences exist: rabbit kidneys metabolize PGI2 to 6-keto-PGF1α more efficiently than rodents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 6-Keto-PGF1α-d9 bioactivity across different experimental models?

  • Methodological Answer : Discrepancies often arise from interspecies variation in PG-9HDH enzyme activity and assay conditions. For example, rabbit renal tissues convert PGI2 to 6-keto-PGE1 (a metabolite with divergent bioactivity), while human platelets lack this pathway . To address contradictions:

  • Standardize models : Use human cell lines (e.g., endothelial cells) for translational relevance.
  • Validate assays : Compare radioimmunoassay (RIA) and LC-MS results to rule out cross-reactivity .
  • Control confounders : Monitor pH and temperature during sample processing, as 6-keto-PGF1α stability decreases at >4°C .

Q. What experimental designs are optimal for studying the enzymatic synthesis of 6-Keto-PGF1α-d9 in renal tissues?

  • Methodological Answer : Use high-speed supernatants (100,000 g) from homogenized renal cortex to isolate PG-9HDH enzymes. Key considerations:

  • Substrate specificity : Rabbit renal PG-9HDH oxidizes PGF2α but not 6-keto-PGF1α, unlike human isoforms .
  • Cofactor effects : NAD+ or NADP+ inhibits PG-9HDH activity in rabbits, whereas sulfaphenazole enhances 6-keto-PGE1 formation by 44–81% .
  • Inhibitor screens : Test compounds like quercetin (a potent PG-9HDH inhibitor) to dissect metabolic pathways .

Q. How should researchers handle deuterated standards like 6-Keto-PGF1α-d9 in multi-analyte prostaglandin panels?

  • Methodological Answer : Deuterated standards require careful integration into multiplex assays to avoid isotopic interference. Best practices include:

  • Chromatographic separation : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve 6-keto-PGF1α-d9 from analogs like PGF2α-d4 .
  • Cross-validation : Confirm that deuterium labeling does not alter extraction efficiency (e.g., SPE recovery rates should match non-deuterated analogs).
  • Data normalization : Express results as ratios (analyte/internal standard) to correct for batch effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing 6-Keto-PGF1α-d9 levels in longitudinal studies?

  • Methodological Answer : Employ mixed-effects models to account for repeated measures and inter-individual variability. For small cohorts, non-parametric tests (e.g., Wilcoxon signed-rank) reduce false positives. Use multivariate regression to adjust for confounders like age, renal function, and concurrent NSAID use . Open-source tools like R (lme4 package) or Python (statsmodels) facilitate robust analysis.

Q. How can researchers address the instability of 6-Keto-PGF1α-d9 in in vitro assays?

  • Methodological Answer : Instability arises from pH shifts and enzymatic degradation. Mitigation strategies:

  • Acidify samples : Add 0.1 M HCl immediately post-collection to inhibit prostaglandin-degrading enzymes .
  • Use protease inhibitors : Include EDTA and aprotinin in buffer solutions.
  • Shorten incubation times : For enzyme kinetics, limit assays to <60 minutes and monitor time-course activity .

Tables for Reference

Table 1 : Key Enzymes and Inhibitors in 6-Keto-PGF1α-d9 Metabolism

Enzyme/PathwaySpecies SpecificityKey Inhibitors/EnhancersReference
PG-9HDH (15-hydroxyprostaglandin dehydrogenase)Rabbit > HumanQuercetin (inhibitor), Sulfaphenazole (enhancer)
COX-2 (Cyclooxygenase-2)UniversalIndomethacin, Celecoxib
Prostacyclin SynthaseHuman endothelial cellsCarbacyclin (analog)

Table 2 : Recommended Analytical Parameters for LC-MS Quantification

ParameterOptimal SettingNotes
ColumnC18, 2.1 × 150 mmEnsure resolution of deuterated analogs
Ionization ModeESI (-)Enhances detection of carboxylates
LOD/LOQ0.05/0.1 ng/mLValidate with spiked matrix samples
Internal Standard6-keto-PGF1α-d4/d9Match deuterium positions to analyte

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.